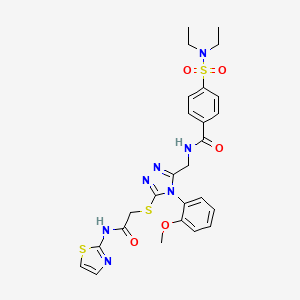![molecular formula C16H20F4N2O2 B2584655 2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide CAS No. 2320142-49-0](/img/structure/B2584655.png)
2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide, also known as TFEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFEA is a synthetic compound that belongs to the class of amides and has a molecular weight of 422.5 g/mol.
Wirkmechanismus
The exact mechanism of action of 2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. This compound has been shown to enhance the activity of the sigma-1 receptor, leading to increased calcium signaling and neurotransmitter release. This, in turn, can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and analgesic effects. This compound has been shown to protect neurons from oxidative stress and excitotoxicity, which are common mechanisms of cell death in various neurodegenerative diseases. This compound has also been shown to have anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have analgesic effects by reducing pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide in lab experiments is its high affinity and specificity for the sigma-1 receptor. This makes it a valuable tool for studying the function of this receptor and developing drugs targeting it. Additionally, this compound is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can have toxic effects on cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide. One area of interest is its potential as a therapeutic agent for various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to protect neurons from oxidative stress and excitotoxicity, which are common mechanisms of cell death in these diseases. Additionally, this compound has been shown to have anti-inflammatory activity, which may be beneficial in reducing neuroinflammation associated with these diseases.
Another area of interest is the development of novel ligands for the sigma-1 receptor based on the structure of this compound. By modifying the structure of this compound, it may be possible to develop ligands with improved affinity and specificity for the sigma-1 receptor, which could lead to the development of more effective drugs targeting this receptor.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high affinity and specificity for the sigma-1 receptor make it a valuable tool for studying the function of this receptor and developing drugs targeting it. Further research on this compound may lead to the development of novel therapeutic agents for various diseases and the development of more effective drugs targeting the sigma-1 receptor.
Synthesemethoden
The synthesis of 2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide involves the reaction of 2-fluorophenol with N-[(4-piperidinyl)methyl]-2-(trifluoroethyl)acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) and is typically completed within a few hours. The resulting product is purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. One of the primary research areas of this compound is its use as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes such as calcium signaling, neurotransmitter release, and neuronal survival. This compound has been shown to bind to the sigma-1 receptor with high affinity and specificity, making it a promising candidate for the development of drugs targeting this receptor.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F4N2O2/c17-13-3-1-2-4-14(13)24-10-15(23)21-9-12-5-7-22(8-6-12)11-16(18,19)20/h1-4,12H,5-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNVOLQTKBOCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-Methyl-6-(3-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2584574.png)

![N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2584577.png)
![8-(4-Ethoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2584580.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584581.png)


![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2584587.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2584589.png)
![1-[4-(5-Ethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B2584591.png)

